molecular formula C17H15NO2 B133992 Solvent Red 169 CAS No. 27354-18-3

Solvent Red 169

Cat. No. B133992
CAS RN: 27354-18-3
M. Wt: 265.31 g/mol
InChI Key: ATIYVSUEHXWMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04163747

Procedure details

63.3 g of 1-nitroanthraquinone (99% pure) in 320 ml of cyclohexane are reacted with 147.8 g of isopropylamine (molar ratio 10:1) for 70 minutes at a temperature of 160° C. and under a pressure of 50 bars. Working up analogously to Example 1 gives 62 g (94.5% of theory) of 97.6% pure 1-isopropylamino-anthraquinone.
Quantity
63.3 g
Type
reactant
Reaction Step One
Quantity
147.8 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=[O:19])[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.[CH:20](N)([CH3:22])[CH3:21]>C1CCCCC1>[CH:20]([NH:1][C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=[O:19])[C:8]=2[CH:7]=[CH:6][CH:5]=1)([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
63.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Name
Quantity
147.8 g
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
320 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 62 g
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.